N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
Description
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine is a substituted triazole derivative characterized by methyl groups at the N5 and N1 positions of the heterocyclic ring. The triazole core (1H-1,2,4-triazole) is a versatile scaffold in medicinal chemistry, materials science, and energetic applications due to its stability, hydrogen-bonding capacity, and tunable substituent effects .
Key structural features of the compound include:
- Substituents: Two methyl groups at N5 and one at N1, distinguishing it from isomers like N3,N3,1-trimethyl derivatives.
- Molecular formula: Likely C5H11N5 (based on isomers in ), with a molecular weight of ~141.18 g/mol.
- Synthetic routes: Similar to other triazole derivatives, involving cyclization of intermediates or nucleophilic substitutions (e.g., hydrazine-mediated cyclization as in ).
Properties
IUPAC Name |
5-N,5-N,1-trimethyl-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-9(2)5-7-4(6)8-10(5)3/h1-3H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVUBEWWGNRQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with methylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like amines or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5,N5-dimethyl-1H-1,2,4-triazole-3,5-diamine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antitumor Activity
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine has shown potential as an antitumor agent . Research indicates that compounds in the triazole family can inhibit DNA synthesis and exhibit activity against various cancer cell lines. The compound's ability to interfere with cellular processes makes it a candidate for further development in cancer therapies .
Corrosion Inhibition
This compound is also utilized as a corrosion inhibitor for metals such as copper. Its effectiveness stems from its ability to form protective films on metal surfaces, thus preventing oxidation and degradation in corrosive environments .
Energetic Materials
Research has indicated that derivatives of triazole compounds can be employed in the synthesis of energetic materials . These materials are characterized by their high nitrogen content and stability under various conditions. The energetic properties of this compound make it suitable for applications in explosives and propellants .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and tested their efficacy against tumor cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity against specific cancer types, suggesting that this compound could be developed into an effective therapeutic agent .
Case Study 2: Corrosion Resistance
A study conducted on the corrosion resistance of copper in acidic environments showed that the application of this compound resulted in a substantial reduction of corrosion rates compared to untreated samples. This finding underscores its potential as a viable alternative to traditional corrosion inhibitors .
Mechanism of Action
The mechanism by which N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and DNA. In biological systems, it can inhibit DNA synthesis by binding to specific enzymes involved in the replication process. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The position and type of substituents on the triazole ring significantly influence physical properties such as melting point, solubility, and stability.
Key Observations :
- Substituent Position: Methyl groups at N5 (vs.
- Solubility : Alkyl substituents (e.g., methyl or propyl) improve solubility in organic solvents compared to aryl derivatives .
- Thermal Stability : Symmetrical substitution (e.g., tetramethyl in ) could enhance thermal stability, as seen in energetic materials like N5,N5′-tetrazine-bis-triazoles (decomposition onset at 357°C) .
Energetic Materials
Compounds like N5,N5′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) exhibit exceptional thermostability (decomposition at 357°C) and low sensitivity to impact/friction, making them ideal for solid propellants . The methyl groups in N5,N5,1-trimethyl derivatives may similarly stabilize the triazole ring, though explosive performance data are unavailable.
Pharmaceuticals
Biological Activity
N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS Number: 12957667) is a compound that has garnered attention in various fields due to its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications based on diverse research findings.
- Molecular Formula : CHN
- Molecular Weight : 129.17 g/mol
- Structure : The compound features a triazole ring substituted with three methyl groups and two amino groups at the 3 and 5 positions.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity. For instance, reactions involving hydrazine derivatives and methylating agents have been reported as effective approaches.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains. A study demonstrated that compounds within the triazole class can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
Antitumor Activity
This compound has also been investigated for its potential antitumor properties. It acts as an inhibitor of DNA synthesis and has shown promise in treating epigenetically-based diseases. The mechanism involves targeting specific enzymes involved in DNA replication and repair processes .
Antioxidant Effects
The antioxidant capabilities of this compound have been highlighted in various studies. It exhibits free radical scavenging activity comparable to established antioxidants like ascorbic acid. This property is crucial for mitigating oxidative stress-related cellular damage .
Anti-inflammatory Activity
Triazole derivatives have been recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study involving various bacterial strains including E. coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings .
Q & A
Q. What are the optimal synthetic routes for N5,N5,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine in academic settings?
- Methodological Answer : The compound can be synthesized via alkylation of 3,5-diamino-1,2,4-triazole derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. A validated approach involves refluxing N-alkyl/aryl amidines with N,N-dimethylphosphoramic dichloride in 1,4-dioxane, catalyzed by triethylamine (TEA), followed by purification via flash chromatography or crystallization . Key parameters include stoichiometric ratios (e.g., 2:1 amine-to-substrate ratio) and reaction durations (24–72 hours at 95–100°C) to optimize yield and purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for structural elucidation, particularly to confirm methyl group positions and triazole ring substitution patterns. IR spectroscopy aids in identifying amine (-NH₂) and triazole ring vibrations (~1600 cm⁻¹). Elemental analysis and high-resolution mass spectrometry (HRMS) are recommended for purity validation . Single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation, with data-to-parameter ratios >17.8 ensuring reliability .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to potential toxicity and reactivity, use fume hoods, nitrile gloves, and lab coats. Avoid aqueous solubility limitations by employing polar aprotic solvents (e.g., DMF) for dissolution. Store in airtight containers at 4°C, shielded from light to prevent decomposition. Adhere to institutional guidelines for waste disposal, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates in alkylation reactions. Software like COMSOL Multiphysics enables simulation of solvent effects and reaction kinetics, reducing experimental trial-and-error. AI-driven platforms (e.g., smart laboratories) optimize parameters such as temperature gradients and reagent concentrations in silico .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For ambiguous ³¹P NMR shifts (e.g., in phosphine-containing intermediates), compare with reference databases (NIST Chemistry WebBook). Employ factorial design experiments to isolate variables causing spectral discrepancies, such as solvent polarity or pH .
Q. How does the compound’s electronic structure influence its reactivity in heterocyclic coupling reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis reveals electron-deficient triazole rings enhance electrophilic substitution at the 3- and 5-positions. Hammett constants (σ⁺) of methyl groups predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental validation via kinetic studies (e.g., pseudo-first-order conditions) quantifies activation energies for mechanistic insights .
Q. What advanced separation techniques improve purification of N5,N5,1-Trimethyl derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) resolves closely related impurities. Membrane technologies (e.g., nanofiltration) are effective for large-scale separations, with pore sizes <2 nm excluding unreacted starting materials. Monitor purity via LC-MS with electrospray ionization (ESI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
